molecular formula C15H15ClN2O B5362616 N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide

N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide

Cat. No.: B5362616
M. Wt: 274.74 g/mol
InChI Key: BWTGZPUSFPEMAI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents .

Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTGZPUSFPEMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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